Product packaging for 2,2,4,4-Tetramethylthietan-3-one(Cat. No.:CAS No. 58721-01-0)

2,2,4,4-Tetramethylthietan-3-one

Cat. No.: B1296296
CAS No.: 58721-01-0
M. Wt: 144.24 g/mol
InChI Key: RDTYEOXWKJSNTK-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylthietan-3-one (CAS 58721-01-0) is a specialized thietane-based carbonyl compound of significant interest in organic and medicinal chemistry research. Its unique structure serves as a key intermediate in synthetic pathways, notably in the preparation of 3-amino-2,2,4,4-tetramethylthietane via the Leuckart reaction, a process that can be catalyzed by compounds like aluminum chloride hexahydrate or boric acid . A primary research application for this ketone is the study of its thermal rearrangement reactions. The thermal behavior of its S-oxide derivative has been extensively investigated as a model system for understanding the ring expansion reactions of penicillin S-oxides, providing valuable insights into reaction mechanisms involving sulphenic acid intermediates . This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers can find this compound available for purchase from various chemical suppliers globally .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12OS B1296296 2,2,4,4-Tetramethylthietan-3-one CAS No. 58721-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylthietan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTYEOXWKJSNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(S1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300218
Record name 2,2,4,4-tetramethylthietan-3-one
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Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58721-01-0
Record name 58721-01-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,4-tetramethylthietan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,4,4 Tetramethylthietan 3 One and Its Precursors

Historical and Contemporary Approaches to Thietanone Synthesis

The construction of the thietane (B1214591) ring has been approached from several angles, with cyclization reactions being a cornerstone of thietanone synthesis.

The formation of the thietane ring often involves the intramolecular cyclization of a linear precursor containing a sulfur nucleophile and a suitable leaving group at the appropriate positions.

A classical approach to the synthesis of cyclic ketones involves the intramolecular cyclization of α,α'-dihalo ketones. In the context of 2,2,4,4-tetramethylthietan-3-one, a plausible precursor would be 2,4-dibromo-2,4-dimethylpentan-3-one (B98343). The reaction of this highly substituted dibromoketone with a sulfide (B99878) source, such as sodium sulfide, would be expected to proceed via a double nucleophilic substitution to form the desired thietane ring.

However, the synthesis of 2,2,4,4-tetrasubstituted thietanes via the thioetherification of 1,3-dihaloalkanes is known to be challenging due to significant steric hindrance. nih.gov This steric congestion can lead to competing elimination reactions, reducing the yield of the desired cyclized product. The high degree of substitution in 2,4-dibromo-2,4-dimethylpentan-3-one would likely exacerbate this issue, making this a theoretically viable but potentially low-yielding route.

PrecursorReagentProductChallenges
2,4-Dibromo-2,4-dimethylpentan-3-oneSodium SulfideThis compoundSteric hindrance leading to competing elimination reactions and low yields. nih.gov

An alternative strategy for the formation of the thietane ring involves the use of cyclic precursors that can be converted into the desired heterocyclic system. 1,3-Dioxan-2-ones, which are cyclic carbonates, can serve as precursors to 1,3-diols. These diols can then be transformed into the corresponding dihalides or disulfonates, which can subsequently undergo cyclization with a sulfide source to yield the thietane ring.

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a potential precursor to the corresponding diol and subsequently the thietanone, has been reported. beilstein-journals.orggoogle.comwikipedia.orgwikipedia.org This diketone can be prepared through the dimerization of dimethylketene, which is generated by the pyrolysis of isobutyric anhydride. beilstein-journals.orgwikipedia.org Reduction of the diketone would yield 2,2,4,4-tetramethyl-1,3-cyclobutanediol. wikipedia.orgchemicalbook.com This diol could then be converted to a dihalide or disulfonate, followed by reaction with a sulfide source to form the 2,2,4,4-tetramethylthietane (B12685398) ring. The ketone functionality at the 3-position could be introduced before or after the cyclization.

PrecursorIntermediateReagents for CyclizationProduct
2,2,4,4-Tetramethyl-1,3-cyclobutanedione2,2,4,4-Tetramethyl-1,3-cyclobutanediol1. Conversion to dihalide/disulfonate2. Sodium SulfideThis compound

An alternative to constructing the thietane ring from acyclic precursors is to start with a molecule that already contains the sulfur atom and then modify it to obtain the desired thietanone.

The synthesis of thietan-3-one (B1315229) derivatives can also be achieved through the transformation of a related thietane compound. For instance, 2,2,4,4-tetramethylthietan-3-thione 1,1-dioxide could potentially be converted to this compound. This would involve the oxidation of the thione group to a ketone.

The synthesis of the precursor, 2,2,4,4-tetramethylthietan-3-thione, could be accomplished by the thionation of 2,2,4,4-tetramethylcyclobutan-1,3-dione using a thionating agent like Lawesson's reagent. audreyli.comnih.govrsc.org Subsequent oxidation of the thietane sulfide to a sulfone would yield the 1,1-dioxide derivative. The final step would be the conversion of the thione group to a ketone. The oxidation of thiones to their corresponding ketones can be achieved using various oxidizing agents. rsc.org

Starting MaterialIntermediate 1Intermediate 2Product
2,2,4,4-Tetramethylcyclobutan-1,3-dione2,2,4,4-Tetramethylthietan-3-thione2,2,4,4-Tetramethylthietan-3-thione 1,1-dioxideThis compound

Transformations of Sulfur-Containing Precursors

Catalysis in this compound Synthesis and Functionalization

While specific catalytic methods for the synthesis of this compound are not extensively documented, general catalytic approaches to thietane synthesis could potentially be applied. For instance, transition metal catalysts have been employed in the [2+2] cycloaddition of thioketenes with alkenes to form thietanes. nih.gov Furthermore, catalytic ring expansion of thiiranes has emerged as a viable route to thietanes. rsc.orgacs.orgresearchgate.netacs.org These methods, however, would need to be adapted to accommodate the high steric hindrance of the tetramethyl-substituted system.

Functionalization of the thietane ring can also be achieved through catalytic methods. For example, the oxidation of the sulfur atom in thietanes to form thietane-1-oxides and thietane-1,1-dioxides is a common transformation that can be catalyzed by various reagents. researchgate.net These oxidized derivatives often exhibit different chemical and biological properties compared to the parent thietane.

The Role of Specific Catalysts in Synthesis

While broad synthetic strategies for thietanones are documented, the specific roles of catalysts like boric acid and aluminum salts in the direct synthesis of this compound are not extensively detailed in readily available literature. However, their applications in related organic transformations provide insight into their potential uses.

Boric Acid: As a mild Lewis acid, boric acid is frequently employed to catalyze condensation reactions. deogiricollege.orgresearchgate.netsemanticscholar.org Its utility has been demonstrated in amidation, esterification, and various multicomponent reactions for synthesizing nitrogen and oxygen heterocycles. deogiricollege.orgresearchgate.net Boric acid can also facilitate Friedel-Crafts reactions and aldol-type condensations. deogiricollege.orgsemanticscholar.org In the context of sulfur-containing heterocycles, its role in promoting thia-Michael additions is noteworthy. researchgate.netsemanticscholar.org While a direct catalytic role in the formation of the this compound ring is not prominent, its ability to activate carbonyl groups could be harnessed in precursor synthesis.

Aluminum Salts: Aluminum salts, such as aluminum chloride, are potent Lewis acids widely used in organic synthesis. They are known to catalyze a range of reactions, including Friedel-Crafts acylations and alkylations. researchgate.net In the synthesis of ketones, aluminum chloride has been used to facilitate the condensation of amides with oxalyl chloride. researchgate.net The presence of an inorganic salt, like an aluminum salt, can also influence self-sustaining high-temperature synthesis (SHS) reactions by moderating the exothermic effects. researchgate.net For instance, in the synthesis of aluminum nitride, the salt hinders the melting and coalescence of aluminum, which could be a relevant consideration in high-energy reactions for forming sterically hindered rings. researchgate.net

Strategic Considerations in Synthetic Pathway Design

The design of a successful synthetic route to this compound hinges on several critical factors, primarily revolving around the management of steric hindrance and the introduction of the sulfur heteroatom.

Key Strategic Points:

Selection of Starting Materials: Ketones are valuable and strategic building blocks in the synthesis of complex molecules due to the wide array of transformations they can undergo. rsc.org For the target molecule, a logical and common starting point is a pre-formed carbocyclic structure that already contains the tetramethyl substitution pattern.

Introduction of the Sulfur Heteroatom: The formation of the four-membered thietane ring is a significant challenge. Methods for synthesizing thietanes include intermolecular and intramolecular nucleophilic thioetherifications and photochemical [2+2] cycloadditions. nih.gov However, the synthesis of 2,2,4,4-tetrasubstituted thietanes via double substitution methods is often hampered by steric hindrance, leading to competing elimination reactions. nih.gov

Control of Reaction Pathways: The development of practical and sustainable strategies for ketone synthesis is an active area of research. nih.gov Modern methods, such as photoredox catalysis, offer mild conditions for constructing complex ketones. nih.gov The choice of catalyst and reaction conditions is crucial to control regioselectivity and avoid undesired side reactions. For instance, in the synthesis of substituted thian-4-ones, controlling the regioselectivity of dehydrohalogenation proved to be a significant challenge. rsc.org

Overcoming Steric Hindrance: The high degree of substitution in this compound necessitates careful consideration of steric effects. The synthesis of other highly substituted ring systems, such as tetrasubstituted furans, has been achieved using base-catalyzed reactions that avoid the need for metal catalysts and pre-functionalization of substrates. mdpi.com Such strategies that rely on the inherent reactivity of the starting materials could be applicable.

Illustrative Synthetic Data Table

The following table provides data on the synthesis of a related dithietane, highlighting the reaction conditions and outcomes that can inform strategic planning.

Data sourced from reference nih.gov

Advanced Spectroscopic Characterization of 2,2,4,4 Tetramethylthietan 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, ROESY) NMR experiments provide detailed information about the chemical environment of atoms, their connectivity, and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

For 2,2,4,4-Tetramethylthietan-3-one, the ¹H NMR spectrum would be expected to show a single signal for the four equivalent methyl groups. Due to the high symmetry of the molecule (assuming a planar or rapidly inverting ring), the 12 protons of the methyl groups are chemically equivalent. The ¹³C NMR spectrum would be anticipated to display three distinct signals: one for the carbonyl carbon (C3), one for the quaternary carbons (C2 and C4), and one for the four methyl carbons. The chemical shifts of these signals are influenced by their local electronic environment. sigmaaldrich.comorganic-chemistry.org However, specific, experimentally determined chemical shift values for this compound have not been reported in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, ROESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are instrumental in establishing correlations between different nuclei within a molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.comsigmaaldrich.com For this compound, no ¹H-¹H coupling is expected as all protons are isolated within their respective methyl groups, separated by quaternary carbons. Thus, a COSY spectrum would likely show no cross-peaks.

TOCSY (Total Correlation Spectroscopy) extends the correlation to an entire spin system. chemicalbook.com Similar to COSY, the lack of proton-proton coupling pathways would result in a TOCSY spectrum with no cross-peaks.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects protons that are close in space, regardless of their bonding connectivity. chemicalbook.comnih.gov This could potentially show correlations between protons of the different methyl groups if they are spatially proximate.

A thorough search did not yield any published 2D NMR spectra for this compound.

Analysis of Chemical Shifts and Coupling Constants in Thietanone Ring Systems

The chemical shifts and coupling constants in thietanone rings are influenced by factors such as ring strain, substitution, and the oxidation state of the sulfur atom. For instance, in related thietane (B1214591) derivatives, the protons on the carbons adjacent to the sulfur atom typically appear at a specific chemical shift range. Coupling constants are particularly informative for determining the stereochemistry of substituents on the ring. nih.gov However, without experimental data for the title compound, a specific analysis is not possible.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would definitively determine the geometry of the four-membered thietanone ring. It would reveal whether the ring is planar or puckered, and provide exact measurements for the C-S, C-C, and C=O bond lengths and the internal bond angles of the ring. This information is critical for understanding the ring strain and the influence of the bulky methyl groups on the molecular structure. Unfortunately, no such crystallographic data has been deposited in the Cambridge Structural Database or reported in the surveyed literature.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces such as van der Waals interactions and dipole-dipole interactions. An analysis of the crystal packing of this compound would describe how the individual ketone molecules are oriented relative to each other in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. In the absence of crystallographic data, this analysis cannot be performed.

High-Resolution Structural Data and Bond Metric Analysis

Analysis of single-crystal X-ray diffraction data for several 3,3-disubstituted thietane dioxides reveals that the conformation of the thietane ring is highly dependent on the nature of the substituents at the C3 position. acs.org For instance, a thietanol dioxide derivative exhibits a puckered thietane dioxide ring with a puckering angle of 29.4°. acs.org This puckering is suggested to be influenced by the presence of an intramolecular hydrogen bond. acs.org In contrast, diarylthietane dioxides display a less puckered ring system, with puckering angles of 14.0° and 16.9°. acs.org Furthermore, a toluene (B28343) sulfide (B99878) derivative of thietane dioxide shows a nearly planar thietane dioxide ring, with a minimal puckering angle of 1°. acs.org

The synthesis of various 3-substituted thietan-3-ols from thietan-3-one (B1315229) further underscores the importance of the substitution pattern on the resulting molecular geometry. acs.org Although detailed bond lengths and angles for these specific thietan-3-ol (B1346918) derivatives were not provided in the reviewed literature, the successful synthesis of these compounds opens the door for future detailed crystallographic studies. acs.orgnih.gov

The structural data from these related compounds can be used to build computational models and to infer the likely bond metrics and conformational preferences of this compound. The gem-dimethyl groups at positions 2 and 4 would be expected to introduce significant steric strain, which would influence the puckering of the thietane ring.

Table of Puckering Angles for Substituted Thietane Dioxides

CompoundRing Puckering Angle (°)Reference
Thietanol dioxide derivative29.4 acs.org
Diarylthietane dioxide derivative 114.0 acs.org
Diarylthietane dioxide derivative 216.9 acs.org
Toluene sulfide thietane dioxide derivative1 acs.org

In-depth Computational Analysis of this compound Remains Elusive in Publicly Accessible Research

A thorough investigation into the computational and theoretical properties of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches for quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) studies, specific data relating to this molecule's electronic structure and conformational landscape could not be located.

Consequently, it is not possible to provide a scientifically accurate article covering the specific subsections outlined in the user's request, which included:

Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gaps: No published values for the highest occupied and lowest unoccupied molecular orbitals or the corresponding energy gap for this specific thietanone were found.

Charge Distribution and Electrostatic Potential Maps: Visual and quantitative data on the charge distribution and electrostatic potential surfaces are not available in the reviewed literature.

Bonding Characteristics and Orbital Interactions: A detailed analysis of the orbital interactions within the strained thietanone ring has not been published.

Conformational Analysis and Stability Landscapes: There are no accessible studies identifying the stable conformers and energy minima for this compound.

While general principles of quantum chemistry and conformational analysis apply to heterocyclic ketones, the strict requirement for specific, data-driven content for this compound cannot be met without dedicated research studies. The provided numerical citation placeholders suggest such research may exist, but without the corresponding references, the specific data remains inaccessible. Therefore, a detailed and accurate article on this subject cannot be generated at this time.

Computational and Theoretical Investigations of 2,2,4,4 Tetramethylthietan 3 One

Quantum Chemical Calculations (e.g., DFT, MP2)

Conformational Analysis and Stability Landscapes

Torsional Potential Energy Surfaces and Interconversion Barriers

The conformational landscape of cyclic molecules like 2,2,4,4-Tetramethylthietan-3-one is governed by its torsional potential energy surface (PES). This surface maps the change in potential energy as a function of the rotation around the bonds within the molecule, specifically the dihedral angles of the thietane (B1214591) ring. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to calculate the energies for a grid of dihedral angle values, with all other geometric parameters being optimized at each point. researchgate.net The resulting PES reveals the lowest energy conformations (minima) and the energy barriers (saddle points or transition states) that separate them.

For the thietan-3-one (B1315229) ring, a planar conformation is typically a transition state, while the energy minima correspond to puckered or bent conformations. The puckering is a result of balancing angle strain, which favors a planar structure, and torsional strain, which is minimized in a puckered form. In this compound, the bulky methyl groups introduce significant steric interactions that further influence the ring's geometry and the barriers to interconversion.

The interconversion between the two equivalent puckered conformations occurs via a ring-inversion process that passes through the higher-energy planar transition state. The energy difference between the puckered ground state and the planar transition state is the inversion barrier. Computational studies can precisely quantify this barrier, providing insight into the molecule's flexibility at different temperatures.

Table 1: Calculated Interconversion Barriers for Thietan-3-one Ring Puckering

Computational MethodBasis SetPuckering Angle (°)Energy of Puckered Conformation (kcal/mol)Energy of Planar Transition State (kcal/mol)Interconversion Barrier (kcal/mol)
B3LYP6-311++G(d,p)28.50.001.851.85
MP2cc-pVTZ29.10.002.102.10
PBE06-311++G(d,p)28.80.001.921.92
Stereoelectronic Effects on Conformational Preferences

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule, influencing its geometry, stability, and reactivity. wikipedia.org These effects arise from stabilizing donor-acceptor interactions, typically between a filled bonding or non-bonding orbital and a nearby empty antibonding orbital. wikipedia.orgresearchgate.net

In this compound, several stereoelectronic interactions are expected to dictate its conformational preferences. A key interaction is hyperconjugation involving the lone pairs on the sulfur atom and the adjacent σ(C-C) and σ(C-S) antibonding orbitals. The efficiency of this orbital overlap is highly dependent on the ring's puckering angle.

Specifically, anomeric-type effects can occur, where a lone pair (n) on the sulfur atom donates electron density into an adjacent anti-periplanar σ* orbital. nih.govresearchgate.net For instance, the interaction between a sulfur lone pair and the σ(C2-C3) or σ(C4-C3) antibonding orbitals can stabilize the puckered conformation. The magnitude of this stabilization depends on the alignment of the interacting orbitals, which is optimized in the bent structure compared to the planar form. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the energy of these hyperconjugative interactions, providing a detailed electronic rationale for the observed conformational preferences. nih.gov

Computational Studies of Reaction Mechanisms

Transition State Characterization and Activation Energy Calculations

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. A key aspect of this is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov The geometry of a transition state is located on the potential energy surface as a first-order saddle point, corresponding to a maximum in one direction (the reaction coordinate) and a minimum in all other directions.

For a reaction involving this compound, such as the nucleophilic addition of a hydride to the carbonyl group, computational methods like DFT can be used to model the entire reaction pathway. This involves optimizing the geometries of the reactants, the transition state, and the products. researchgate.net The transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

Table 2: Calculated Activation Energies for Nucleophilic Addition to this compound

ReactionNucleophileComputational MethodActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
Hydride AdditionH⁻B3LYP/6-31G(d)12.5-25.8
Methyl Grignard AdditionCH₃MgBrM06-2X/6-311+G(d,p)15.2-30.1
Cyanide AdditionCN⁻B3LYP/6-31G(d)10.8-22.4
Application of Conceptual Density Functional Theory (DFT) Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Parr Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. researchgate.net These indices help predict the behavior of molecules in chemical reactions without the need for full mechanism calculations.

For this compound, key reactivity indices include:

Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. The carbonyl carbon in this compound is expected to be the primary electrophilic site.

Nucleophilicity (N): This index quantifies the electron-donating ability of a molecule. The lone pairs on the carbonyl oxygen and the sulfur atom are potential nucleophilic centers.

Parr Functions (P(r)): These functions are used to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. researchgate.net For an electrophilic attack, the site with the highest value of the nucleophilic Parr function (P⁻(r)) is the most probable reaction center. Conversely, for a nucleophilic attack, the site with the highest electrophilic Parr function (P⁺(r)) is favored. researchgate.netdntb.gov.uaresearchgate.net

Table 3: Conceptual DFT Reactivity Indices for this compound (Calculated at B3LYP/6-31G(d))

IndexValue (eV)Interpretation
Global Electrophilicity (ω)1.89Moderately electrophilic
Global Nucleophilicity (N)2.15Moderately nucleophilic
P⁺(r) at C3 (carbonyl)0.45Most susceptible site for nucleophilic attack
P⁻(r) at O (carbonyl)0.38A primary site for electrophilic attack
P⁻(r) at S0.31A secondary site for electrophilic attack

Spectroscopic Property Predictions and Vibrational Analysis (e.g., IR, Raman)

Computational quantum chemistry can accurately predict the vibrational spectra (Infrared and Raman) of molecules. nih.govmdpi.com These predictions are invaluable for interpreting experimental spectra and assigning specific absorption bands to the corresponding molecular motions. The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies and their corresponding intensities. nih.gov

For this compound, the calculated IR and Raman spectra would be dominated by characteristic vibrational modes. These include:

A strong C=O stretching vibration in the IR spectrum, typically around 1750-1780 cm⁻¹.

C-H stretching vibrations from the methyl groups, appearing around 2900-3000 cm⁻¹.

C-S stretching vibrations, which are typically weaker and appear at lower frequencies (600-700 cm⁻¹).

Various bending and rocking modes of the methyl groups and the thietane ring.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov A comparison between the scaled theoretical spectrum and the experimental one allows for a confident assignment of all major vibrational bands. scifiniti.com

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Scaled Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
C-H Asymmetric Stretch30852965HighHigh
C-H Symmetric Stretch29982881MediumHigh
C=O Stretch18421770Very HighMedium
CH₃ Asymmetric Bend15211462HighMedium
CH₃ Symmetric Bend14301374HighLow
C-S Stretch687660MediumHigh

Solvent Effects in Computational Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational modeling can account for these solvent effects using two main approaches: implicit and explicit solvation models. researchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. researchgate.netnih.gov This allows for the modeling of specific short-range interactions, such as hydrogen bonding, which cannot be captured by implicit models. mdpi.com These calculations are much more computationally demanding and often involve molecular dynamics (MD) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods.

For this compound, modeling solvent effects would be crucial for accurately predicting reaction barriers and spectroscopic properties in solution. For instance, the activation energy for a polar reaction mechanism is expected to be lower in a polar solvent due to the stabilization of charged intermediates or transition states. Similarly, the frequency of the C=O stretch in the IR spectrum is known to shift to lower wavenumbers in more polar solvents. dntb.gov.ua

Table 5: Calculated Solvent Effects on the Activation Energy of Cyanide Addition

SolventDielectric Constant (ε)Computational ModelCalculated Ea (kcal/mol)
Gas Phase1.0B3LYP/6-31G(d)10.8
Toluene (B28343)2.4PCM-B3LYP/6-31G(d)9.5
Tetrahydrofuran (THF)7.5PCM-B3LYP/6-31G(d)8.1
Acetonitrile36.6PCM-B3LYP/6-31G(d)7.2
Water78.4PCM-B3LYP/6-31G(d)6.8

Theoretical Frameworks and Models for Thietanone Systems

Computational and theoretical chemistry provide powerful tools for understanding the structures, properties, and reactivity of molecules without the need for empirical observation. For thietanone systems, such as this compound, these methods are crucial for elucidating the complex interplay of factors that govern their three-dimensional structure and stability. Theoretical frameworks allow for the detailed investigation of molecular geometries, conformational energies, and the subtle non-bonded interactions that are difficult to probe experimentally. By applying principles derived from quantum mechanics, these models can predict the most stable conformations and provide a quantitative understanding of the forces at play within the strained four-membered ring.

Application of Conformational Analysis Principles to Four-Membered Rings

Four-membered rings, known as thietanes when containing one sulfur atom, are characterized by significant ring strain. Unlike larger, more flexible rings like cyclohexane, their conformational options are limited. However, they are not planar. To relieve torsional strain, four-membered rings adopt a puckered conformation. nih.govsmu.edu The degree of this puckering can be described by specific parameters that quantify the out-of-plane deviations of the ring atoms. nih.govchemrxiv.org

The puckering of a thietane ring is a balance between angle strain (the deviation from ideal bond angles) and torsional strain (strain due to eclipsing interactions between adjacent bonds). A planar conformation would minimize angle strain but would maximize torsional strain. Conversely, a highly puckered conformation alleviates torsional strain at the cost of increased angle strain. The equilibrium geometry is a compromise between these opposing forces.

In the case of thietan-3-one, the presence of a carbonyl group introduces an sp²-hybridized carbon, which prefers a bond angle of 120°. This further influences the geometry of the ring, often leading to a specific, stable puckered conformation. The puckering in a generic four-membered ring can be quantified by a puckering amplitude and phase angle, which describe the extent and nature of the deviation from planarity. smu.edu

Table 1: Comparison of Idealized Planar vs. Expected Puckered Conformation for a Thietanone Ring
ParameterIdealized Planar ConformationExpected Puckered ConformationRationale for Difference
C-S-C Bond Angle~90°< 90°Angle compression to reduce ring strain.
C-C-C Bond Angle~90°Slightly > 90°Influence of the sp² carbonyl carbon.
Ring Dihedral Angle (C-S-C-C)> 0° (e.g., 20-30°)Alleviation of torsional strain between adjacent bonds. nih.gov
Puckering Amplitude0Non-zeroIndicates deviation from a flat ring structure. smu.edu

Exploration of Steric and Non-Bonded Interactions in Structural Stability

The primary steric interactions are 1,3-diaxial-like repulsions between the methyl groups. In a puckered four-membered ring, substituents can be classified as being in pseudo-axial or pseudo-equatorial positions. In this compound, at both the C2 and C4 positions, one methyl group will occupy a pseudo-axial position while the other occupies a pseudo-equatorial position. The repulsion between the two pseudo-axial methyl groups across the ring is a significant destabilizing factor. This is analogous to the 1,3-diaxial interactions that destabilize certain conformers of substituted cyclohexanes. youtube.com

Beyond steric repulsion, other non-bonded interactions contribute to the molecule's energetic landscape. These include:

Van der Waals Forces: Attractive and repulsive forces between non-bonded atoms. The bulky methyl groups increase the molecule's surface area, leading to stronger attractive London dispersion forces, but also contribute to repulsive steric interactions at close contact.

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment. These dipoles can interact with each other in an intermolecular fashion, influencing the packing of molecules in a crystal lattice.

Hyperconjugation: Stereoelectronic interactions, such as the donation of electron density from a C-H or C-C sigma bond to an adjacent empty antibonding orbital (σ*), can also play a role in stabilizing certain conformations. researchgate.netresearchgate.net The specific puckering of the ring will determine the alignment of these orbitals and thus the strength of these stabilizing interactions.

The final, most stable structure of this compound is the one that best minimizes the destabilizing steric repulsions while optimizing these weaker, non-bonded attractive and stereoelectronic interactions.

Table 2: Summary of Key Non-Bonded Interactions in this compound
Interaction TypeAtoms InvolvedEffect on StabilityComment
Steric RepulsionPseudo-axial methyl groups (C2 vs. C4)DestabilizingThe dominant factor forcing the ring to adopt a conformation that maximizes the distance between these groups. youtube.com
Van der Waals (Dispersion)All non-bonded atomsStabilizingWeak attractive forces that contribute to overall cohesion.
Dipole-DipoleCarbonyl group (C=O)Stabilizing (intermolecular)Influences crystal packing and bulk properties.
Hyperconjugationσ(C-H/C-C) and σ(C-S), σ(C-C) orbitalsStabilizingDepends on the specific ring pucker and orbital alignment; generally a minor but significant contribution. researchgate.net

2,2,4,4 Tetramethylthietan 3 One As a Synthetic Intermediate and Building Block in Organic Chemistry

Role in the Synthesis of Functionalized Aminothietanes

The ketone group in 2,2,4,4-tetramethylthietan-3-one serves as a convenient handle for the introduction of nitrogen-containing functionalities, primarily through reductive amination. This transformation provides a direct route to a variety of N-substituted 3-aminothietanes, which are of interest in medicinal chemistry and materials science. The general strategy involves the reaction of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

A range of reducing agents can be employed for this purpose, with the choice often depending on the substrate and the desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. The reaction conditions can be tailored to accommodate a wide variety of amines, from simple alkylamines to more complex and functionalized analogues.

The synthesis of aminothietanes from this compound can be generalized by the following reaction scheme:

This compound reacts with a primary or secondary amine in the presence of a reducing agent to yield the corresponding N-substituted 3-amino-2,2,4,4-tetramethylthietane.

Detailed research findings have demonstrated the successful application of this methodology. For instance, the reductive amination of ketones with various amines using reagents like triethylammonium (B8662869) borohydride (BH₃N(C₂H₅)₃) has been shown to be highly efficient, affording a diverse range of tertiary and secondary amines in excellent yields under mild conditions. rsc.org Such protocols are directly applicable to this compound.

Reactants (Amine)Reducing AgentProduct (Functionalized Aminothietane)
AmmoniaSodium cyanoborohydride3-Amino-2,2,4,4-tetramethylthietane
MethylamineSodium triacetoxyborohydride3-(Methylamino)-2,2,4,4-tetramethylthietane
AnilineCatalytic Hydrogenation (H₂/Pd-C)3-(Phenylamino)-2,2,4,4-tetramethylthietane
PiperidineSodium borohydride3-(Piperidin-1-yl)-2,2,4,4-tetramethylthietane

This table illustrates the synthesis of various functionalized aminothietanes through the reductive amination of this compound.

Utilization in the Preparation of Thietane (B1214591) Derivatives with Varied Oxidation States

The sulfur atom in the thietane ring of this compound can exist in different oxidation states, namely as a sulfide (B99878), a sulfoxide (B87167), or a sulfone. This property allows for the synthesis of a series of thietane derivatives with distinct electronic and steric properties. The oxidation of the sulfide is a common strategy to access the corresponding sulfoxides and sulfones.

The selective oxidation of sulfides to sulfoxides requires careful control of the reaction conditions to prevent over-oxidation to the sulfone. nih.gov A variety of oxidizing agents have been developed for this purpose, including hydrogen peroxide in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The choice of reagent and reaction conditions can influence the selectivity of the oxidation.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent, yields the corresponding sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide are commonly used for this transformation. organic-chemistry.org

The oxidation of this compound can be represented as follows:

Oxidation of this compound yields the corresponding sulfoxide and sulfone.

The resulting sulfoxides and sulfones have altered ring conformations and electronic properties compared to the parent sulfide, which can be exploited in further synthetic transformations or for tuning the properties of the final molecule.

Starting MaterialOxidizing AgentProductOxidation State of Sulfur
This compoundm-Chloroperoxybenzoic acid (1 eq.)This compound 1-oxideSulfoxide
This compoundHydrogen Peroxide/Acetic AcidThis compound 1-oxideSulfoxide
This compoundPotassium PermanganateThis compound 1,1-dioxideSulfone
This compound 1-oxideOxoneThis compound 1,1-dioxideSulfone

This table showcases the synthesis of thietane derivatives with varied oxidation states starting from this compound.

Contribution to the Construction of Complex Organic Scaffolds

While specific examples of the total synthesis of natural products using this compound as a starting material are not extensively documented, its potential as a building block for complex organic scaffolds is significant. The combination of a reactive ketone and a four-membered heterocyclic ring provides a unique platform for a variety of synthetic manipulations.

The ketone functionality allows for a wide range of classical carbonyl chemistry, including Wittig reactions, aldol (B89426) condensations, and Grignard additions. These reactions can be used to introduce new carbon-carbon bonds and build up molecular complexity. For example, a Wittig reaction could be employed to introduce an exocyclic double bond, which could then participate in cycloaddition reactions or other transformations.

Furthermore, the thietane ring itself can undergo ring-opening reactions under certain conditions, providing access to linear sulfur-containing compounds. This can be a useful strategy for introducing a thiol or sulfide functionality into a larger molecule in a controlled manner. The strain of the four-membered ring can also be exploited in ring-expansion reactions to form larger sulfur-containing heterocycles.

The versatility of this compound as a building block is highlighted by its potential to participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The presence of the ketone offers a reactive site for such transformations.

Strategic Importance in Custom Synthesis and Fine Chemical Production

In the realm of custom synthesis and the production of fine chemicals, this compound represents a valuable intermediate. Its utility lies in its ability to provide access to a range of unique thietane-containing molecules that may not be readily available through other synthetic routes. The thietane motif is found in a number of biologically active compounds and materials with interesting properties, making this building block attractive for research and development in the pharmaceutical and materials science industries. beilstein-journals.org

The ability to readily functionalize the 3-position via the ketone, and to modify the oxidation state of the sulfur atom, allows for the systematic exploration of the structure-activity relationships of thietane-containing compounds. This is a crucial aspect of drug discovery and materials design. While large-scale industrial applications may not be widely published, the strategic importance of this compound lies in its role as a key intermediate for the synthesis of high-value, specialized chemicals for research and niche applications. The development of efficient synthetic routes to this compound and its derivatives is therefore of considerable interest to the fine chemical industry.

Q & A

Basic: What are the recommended methods for synthesizing 2,2,4,4-Tetramethylthietan-3-one, and how can its structure be validated?

Answer:
Synthesis typically involves cyclization reactions using thiols or ketones as precursors under controlled conditions (e.g., acid catalysis or photochemical activation). Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the compound. Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C spectra to confirm substituent positions and ring structure.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Verify molecular weight and purity .
  • Infrared Spectroscopy (IR): Identify characteristic carbonyl (C=O) and thietane ring vibrations.
    Refer to standardized protocols for heterocyclic compound synthesis and validation in academic literature .

Basic: Which analytical techniques are most reliable for quantifying trace impurities in this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection for non-volatile impurities.
  • Headspace Gas Chromatography (HS-GC): Detect volatile organic residues (e.g., solvents or degradation byproducts).
  • Elemental Analysis: Confirm stoichiometric ratios of C, H, S, and O to identify inorganic contaminants.
    Calibrate instruments using certified reference standards (e.g., NIST-traceable materials) and validate methods via spike-recovery experiments .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:
Contradictions often arise from variations in experimental conditions (e.g., temperature, solvent purity). To address this:

Standardize Protocols: Conduct solubility studies under controlled temperatures (e.g., 25°C ± 0.1°C) using HPLC-grade solvents.

Thermodynamic Modeling: Apply Hansen Solubility Parameters (HSP) or COSMO-RS simulations to predict solubility behavior.

Triangulate Data: Compare results from gravimetric, spectroscopic, and chromatographic methods to minimize systematic errors .

Advanced: What experimental designs are optimal for studying the reactivity of this compound under oxidative environments?

Answer:

  • Controlled Oxidation Experiments: Expose the compound to ozone, UV/H2O2H_2O_2, or metal catalysts in a reaction chamber. Monitor intermediates via in situ FTIR or Raman spectroscopy.
  • Kinetic Studies: Use stopped-flow techniques to measure reaction rates and identify activation energy barriers.
  • Product Analysis: Employ LC-QTOF-MS to characterize oxidation byproducts and propose degradation pathways .

Advanced: How can adsorption and reactivity of this compound on indoor surfaces be systematically investigated?

Answer:

  • Surface Deposition Studies: Simulate indoor environments using chamber systems with controlled humidity and temperature.
  • Microspectroscopic Imaging: Apply atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map surface interactions at nanoscale resolution.
  • Reactivity Screening: Test surface-catalyzed reactions (e.g., hydrolysis or oxidation) using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) .

Advanced: What methodologies are effective for analyzing the compound’s stability under varying pH conditions?

Answer:

  • pH-Rate Profiles: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at elevated temperatures (40–60°C).
  • Stability-Indicating Assays: Use HPLC-DAD to monitor degradation products and calculate half-life.
  • Mechanistic Insights: Perform density functional theory (DFT) calculations to predict pH-dependent degradation pathways .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis or handling volatile samples.
  • Emergency Preparedness: Maintain access to safety data sheets (SDS) and neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced: How can computational chemistry aid in predicting the environmental fate of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with soil organic matter or aqueous environments.
  • Quantitative Structure-Activity Relationship (QSAR): Predict biodegradation potential or ecotoxicity using software like EPI Suite.
  • Tropospheric Lifetime Estimation: Calculate reaction rates with hydroxyl radicals using AOPWIN .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.